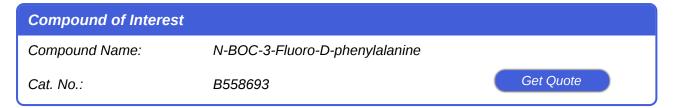


physical and chemical characteristics of N-BOC-3-Fluoro-D-phenylalanine

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An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

N-BOC-3-Fluoro-D-phenylalanine is a synthetically modified amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom onto the phenyl ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine confer unique properties, making it a valuable tool for the development of novel therapeutics with enhanced pharmacological profiles.

Core Physical and Chemical Characteristics

The fundamental properties of **N-BOC-3-Fluoro-D-phenylalanine** are summarized below. These characteristics are essential for handling, storage, and application in synthetic protocols.



Property	Value	Reference
CAS Number	114873-11-9	[1][2]
Molecular Formula	C14H18FNO4	[1][2]
Molecular Weight	283.2 g/mol	[1][2]
Appearance	Off-white crystalline powder	[1][2]
Melting Point	75 - 80 °C	[1][2]
Purity	≥ 98% (as determined by HPLC)	[1][2]
Optical Rotation	$[\alpha]^{20}/D = -22 \pm 2^{\circ} (c=1 \text{ in}$ EtOH)	[1][2]
Storage Conditions	0 - 8 °C, Keep dry and in a well-ventilated place	[1][2][3]

Synonyms: Boc-D-Phe(3-F)-OH, Boc-m-Fluoro-D-Phe-OH, (R)-2-Boc-amino-3-(3-fluorophenyl)propionic acid.[1][2]

Spectroscopic and Analytical Data

While specific spectra for this exact compound are not publicly available, standard analytical techniques are used for its characterization.



Technique	Expected Observations
¹H NMR	Signals corresponding to the protons of the tert-butyl group (Boc), the aromatic ring (with splitting patterns influenced by the fluorine substituent), and the α - and β -protons of the amino acid backbone.
¹⁹ F NMR	A characteristic signal for the single fluorine atom on the phenyl ring.
¹³ C NMR	Resonances for the carbonyl carbons, the aromatic carbons (with C-F coupling), the quaternary carbon of the Boc group, and the aliphatic carbons.
Mass Spectrometry (MS)	The molecular ion peak [M+H]+ or [M-H]- would be expected, corresponding to the molecular weight of 283.2.
High-Performance Liquid Chromatography (HPLC)	Used to determine purity, typically employing a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).

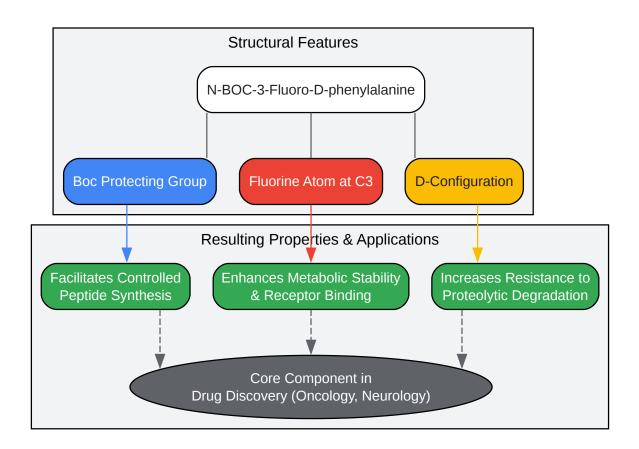
Key Applications in Research and Development

The unique structure of **N-BOC-3-Fluoro-D-phenylalanine** makes it a strategic component in modern drug discovery.

- Peptide Synthesis: It is a valuable building block for synthesizing peptides. The Boc group provides stable protection for the amine function during peptide coupling reactions and can be selectively removed under acidic conditions.[1][2]
- Drug Development: The fluorine substitution is a key feature used by medicinal chemists. Fluorine can enhance metabolic stability, improve binding affinity to target receptors, and alter the acidity of nearby protons, leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][4][5] This makes it particularly useful in designing peptide-based drugs for oncology and neurology.[1]



Structure-Activity Relationship (SAR) Studies: It is employed in SAR studies to
systematically probe the effects of fluorination on a peptide's stability, conformation, and
biological activity.[1][2] This allows researchers to fine-tune the properties of therapeutic
peptides for greater efficacy and targeting.



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Logical relationship between structure and application.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols relevant to the use of **N-BOC-3-Fluoro-D-phenylalanine**.

Protocol 1: N-Boc Protection of 3-Fluoro-D-phenylalanine



This protocol describes the addition of the Boc protecting group, a common prerequisite for using the amino acid in peptide synthesis.

- Dissolution: Dissolve 1 equivalent of 3-Fluoro-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide solution.[6]
- Reaction: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of 1,4-dioxane dropwise while stirring vigorously.
- Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The
 reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile
 phase such as 5% methanol in chloroform.[6]
- Work-up:
 - Concentrate the mixture under reduced pressure to remove the dioxane.
 - Dilute the remaining aqueous solution with water and perform an ether wash to remove unreacted Boc₂O.
 - Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold solution of potassium hydrogen sulfate or citric acid.
 - The product will precipitate out or can be extracted with an organic solvent like ethyl acetate.[7]

Purification:

- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[8]
- Evaporate the solvent under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel or by recrystallization to obtain pure N-BOC-3-Fluoro-D-phenylalanine.[6]

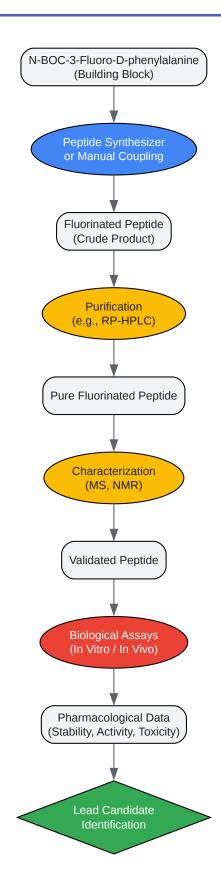


Protocol 2: Peptide Coupling using N-BOC-3-Fluoro-D-phenylalanine

This protocol outlines its use in a standard peptide coupling reaction.

- Activation: Dissolve N-BOC-3-Fluoro-D-phenylalanine (1 eq.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HBTU (1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2 eq.). Stir the mixture at 0 °C for 20-30 minutes to form the activated ester.
- Coupling: To the activated mixture, add the N-terminally deprotected amino acid or peptide (1 eq.) dissolved in DMF.
- Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by HPLC or TLC.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting Boc-protected dipeptide can be purified using flash chromatography.





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Experimental workflow for drug discovery.



Safety and Handling

While not classified as acutely hazardous, standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[9]
- Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.[3] Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 0-8 °C.[1][2][3]
- Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]
- Spills: For small spills, sweep up the material and place it in a suitable container for disposal.
 For large spills, avoid generating dust and contain the material for disposal according to local regulations.[3]

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